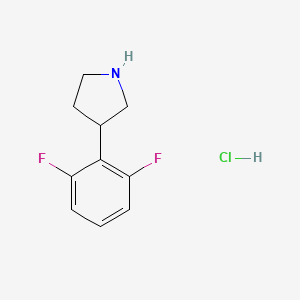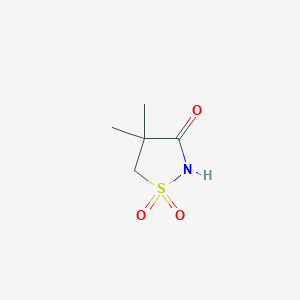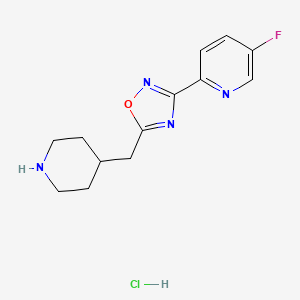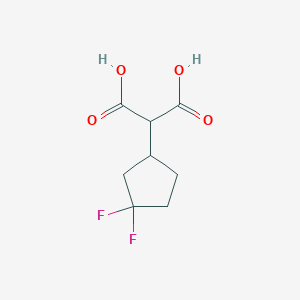
2-(3,3-Difluorocyclopentyl)malonic acid
描述
2-(3,3-Difluorocyclopentyl)malonic acid is a versatile organic compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a malonic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)malonic acid typically involves the alkylation of malonic acid derivatives with 3,3-difluorocyclopentyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the malonic acid derivative, allowing it to act as a nucleophile .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing non-toxic solvents and recyclable catalysts, is also explored to minimize environmental impact .
化学反应分析
Types of Reactions
2-(3,3-Difluorocyclopentyl)malonic acid undergoes various chemical reactions, including:
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a cyclopentyl derivative.
Substitution Reactions: The fluorine atoms on the cyclopentyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Decarboxylation: Typically requires heating, sometimes in the presence of a catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Decarboxylation: Produces a cyclopentyl derivative.
Substitution: Results in various substituted cyclopentyl malonic acid derivatives depending on the nucleophile used
科学研究应用
2-(3,3-Difluorocyclopentyl)malonic acid finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 2-(3,3-Difluorocyclopentyl)malonic acid exerts its effects often involves the interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The malonic acid moiety can participate in various biochemical pathways, influencing the compound’s overall activity .
相似化合物的比较
Similar Compounds
Malonic Acid: A simpler dicarboxylic acid without the cyclopentyl ring or fluorine atoms.
3,3-Difluorocyclopentane: Lacks the malonic acid moiety, making it less versatile in synthetic applications.
Acetoacetic Acid: Another dicarboxylic acid used in similar synthetic applications but with different reactivity due to the presence of a keto group.
Uniqueness
2-(3,3-Difluorocyclopentyl)malonic acid is unique due to the combination of the cyclopentyl ring, fluorine atoms, and malonic acid moiety. This combination imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
2-(3,3-difluorocyclopentyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O4/c9-8(10)2-1-4(3-8)5(6(11)12)7(13)14/h4-5H,1-3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKPHQICHQZSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(C(=O)O)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242405 | |
| Record name | Propanedioic acid, 2-(3,3-difluorocyclopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097936-70-2 | |
| Record name | Propanedioic acid, 2-(3,3-difluorocyclopentyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-(3,3-difluorocyclopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


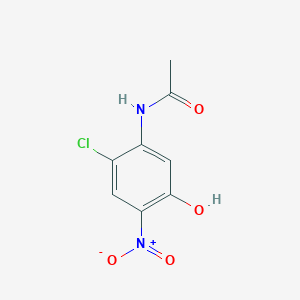
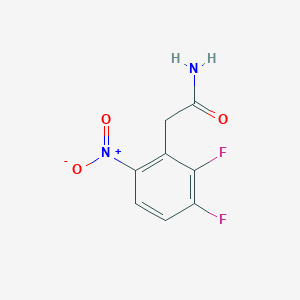
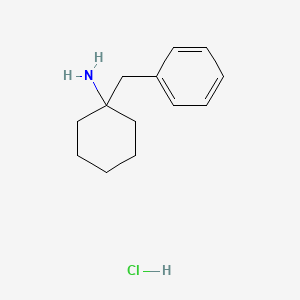
![1-(3-{3-[(2-Chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B1654004.png)
![4-(Piperidin-1-yl)-3-[2-(trifluoromethoxy)benzenesulfonamido]benzamide](/img/structure/B1654005.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[1-(oxane-4-carbonyl)azetidin-3-yl]methanesulfonamide](/img/structure/B1654008.png)
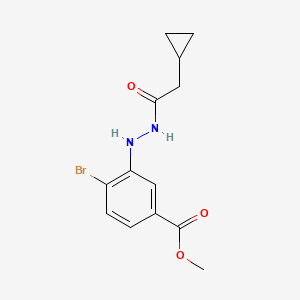
![4-(Ethanesulfonyl)-1-[(6-methoxynaphthalen-2-yl)methyl]piperidine](/img/structure/B1654010.png)
![Ethyl 2-[2-(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B1654012.png)
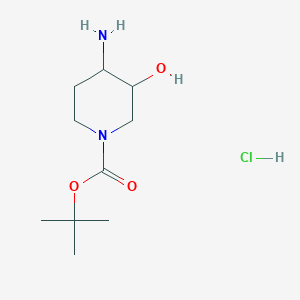
![tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1654014.png)
